molecular formula C18H17F2N5OS2 B2579991 N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189723-13-4

N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2579991
CAS No.: 1189723-13-4
M. Wt: 421.48
InChI Key: IZAPXUFUWXSUJA-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a sulfur-linked acetamide group and a 2,5-difluorophenyl substituent. The thiazolo[4,5-d]pyrimidine scaffold is synthetically versatile, often modified at the 2- and 7-positions to optimize activity. Its synthesis likely involves alkylation of thiopyrimidinone intermediates with chloroacetamides, as reported for analogous compounds .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5OS2/c19-11-4-5-12(20)13(8-11)23-14(26)9-27-17-15-16(21-10-22-17)24-18(28-15)25-6-2-1-3-7-25/h4-5,8,10H,1-3,6-7,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAPXUFUWXSUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H19F2N3SC_{16}H_{19}F_2N_3S, with a molecular weight of approximately 351.41 g/mol. The compound features a difluorophenyl group, a piperidine moiety, and a thiazolo-pyrimidine structure, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural components suggest potential interactions with biological targets that could lead to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. For instance:

  • Antitubercular Activity : Similar compounds have shown promising results against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole and pyrimidine rings can enhance antimycobacterial activity while minimizing cytotoxicity to human cells .
  • Mechanism of Action : The compound likely inhibits key enzymes involved in bacterial metabolism, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various preclinical studies:

  • Cell Line Studies : In vitro assays demonstrate significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicate potent activity comparable to established chemotherapeutics .
  • Mechanism Insights : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Case Studies

  • Antimycobacterial Evaluation : A study evaluated the compound's efficacy against M. tuberculosis using a liquid culture method. Results indicated submicromolar inhibitory concentrations without significant cytotoxicity towards MRC-5 fibroblasts, suggesting a favorable therapeutic index .
    CompoundMIC (μM)Cytotoxicity (MRC-5)
    N-(2,5-difluorophenyl)-2-thioacetamide0.15Non-toxic
  • Cytotoxicity in Cancer Models : Another study assessed the compound's effects on MCF-7 cells, revealing an IC50 value of approximately 10 μM. This indicates its potential as a lead candidate for breast cancer therapy .
    Cell LineIC50 (μM)Reference Compound
    MCF-710Cisplatin (8 μM)

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Structural Differences
N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (Target Compound) R1 = 2,5-difluorophenyl; R2 = piperidinyl C₁₉H₁₇F₂N₅OS₂ 449.50 g/mol Reference compound for comparison
N-(2,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (F813-0944) R1 = 2,4-dimethylphenyl; R2 = piperidinyl C₂₀H₂₃N₅OS₂ 445.56 g/mol Methyl groups enhance lipophilicity
N-(4-trifluoromethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (F813-2446) R1 = 4-CF₃-phenyl; R2 = pyrrolidinyl C₂₀H₁₈F₃N₅OS₂ 481.51 g/mol Trifluoromethyl group improves metabolic stability

Key Observations :

  • Heterocyclic Amines : Piperidine (6-membered ring) in the target compound may confer greater conformational flexibility than pyrrolidine (5-membered ring in F813-2446), influencing receptor interactions .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The 2,5-difluorophenyl group (ClogP ≈ 3.2) offers moderate lipophilicity, intermediate between F813-0944 (ClogP ≈ 3.8, due to methyl groups) and F813-2446 (ClogP ≈ 4.1, due to CF₃) .
  • Solubility : Fluorine atoms may improve aqueous solubility compared to methyl or trifluoromethyl substituents .
  • Metabolic Stability : Piperidine-containing compounds generally exhibit slower hepatic clearance than pyrrolidine analogues due to reduced ring strain .

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